molecular formula C10H12N2S B14158346 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol CAS No. 4198-61-2

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol

Katalognummer: B14158346
CAS-Nummer: 4198-61-2
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: BXHJSFOJMVMXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows benzimidazole derivatives to interact easily with biological systems, making them valuable in various therapeutic areas .

Vorbereitungsmethoden

The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under specific conditions. One common method involves reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions, followed by purification steps involving hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and efficiency.

Analyse Chemischer Reaktionen

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazoles or thiol derivatives .

Wirkmechanismus

The mechanism of action of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of purines, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Eigenschaften

CAS-Nummer

4198-61-2

Molekularformel

C10H12N2S

Molekulargewicht

192.28 g/mol

IUPAC-Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C10H12N2S/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)

InChI-Schlüssel

BXHJSFOJMVMXSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N2)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.